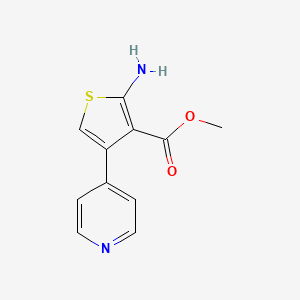

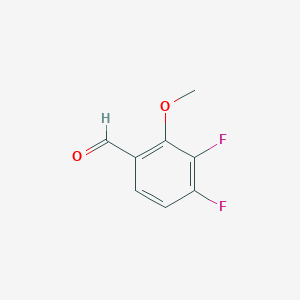

2-(2-氟苯氧基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Fluorophenoxy)propanehydrazide is a compound that is structurally related to various research chemicals that have been synthesized and studied for their potential applications in different fields, including host-guest chemistry, radiopharmaceuticals, organic synthesis, crystallography, liquid crystals, and spectroscopy. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related compounds and their properties.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step reactions with careful control of conditions to introduce the fluorine atom or fluorinated groups into the molecule. For example, the synthesis of [18F]FP-β-CIT involves a two-step reaction sequence starting with a brominated precursor that is fluorinated with fluorine-18, followed by a reaction with a tropane derivative and purification via HPLC . Similarly, the synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involves esterification under microwave irradiation, followed by hydrazinolysis and reaction with benzaldehydes, with the use of ultrasound to improve yields .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-fluorophenoxy group can be influenced by the presence of fluorine, which can affect the electronic distribution and hydrogen bonding patterns within the molecule. For instance, the crystal structure of a 1:1 complex of a related host compound with methylhydrazine shows centrosymmetric cyclic dimeric units formed by hydrogen bonding . Schiff bases like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide exhibit planar structures with specific hydrogen bonding patterns that stabilize the crystal packing .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often leveraging the unique reactivity of the fluorine atom. The versatile 2-fluoroacrylic building blocks are used to synthesize a range of fluorine-bearing heterocyclic compounds, demonstrating the reactivity of such moieties in cyclization reactions . The presence of fluorine can also influence the reactivity and outcome of condensation reactions, as seen in the synthesis of benzazole fluorophores .

Physical and Chemical Properties Analysis

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties. For example, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol show reduced melting points, clearing points, and smectic A to chiral nematic transitions compared to their non-fluorinated counterparts . The molecular structure of 2-fluorophenol and 2,6-difluorophenol, as determined by electron diffraction, suggests the formation of weak intramolecular hydrogen bonds, which can affect the compound's boiling point and solubility .

科学研究应用

Synthesis and Characterization

- Efficient Green Synthesis and Antioxidant Potential : A study by (Zaheer et al., 2015) detailed an efficient green synthesis method for N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, using microwave irradiation and ultrasonic bath techniques. These compounds, including derivatives of 2-(2-fluorophenoxy)propanehydrazide, showed significant antioxidant potential, indicating pharmaceutical applications.

Crystal Structure and Potential Applications

- Crystal Structure Analysis for Metal Complex Formation : A study by (Plutenko et al., 2022) on a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanehydrazide, revealed its ability to form polynuclear metal complexes. This suggests potential applications of similar propanehydrazides, including 2-(2-fluorophenoxy)propanehydrazide, in forming metal complexes for various applications.

Antioxidant and Anticancer Activity

- Antioxidant and Anticancer Properties : Research by (Tumosienė et al., 2020) on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed significant antioxidant activity. Some derivatives were more effective than ascorbic acid, and certain compounds showed cytotoxicity against glioblastoma and breast cancer cell lines, indicating potential anticancer applications for similar propanehydrazides.

Bioinformatic Characterization for Neurodegenerative Diseases

- Bioinformatic Approach for Alzheimer’s Treatment : A study by (Avram et al., 2021) on Schiff bases, including (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, used bioinformatics to evaluate their potential as neuropsychiatric drugs. This approach can be applied to the study of 2-(2-fluorophenoxy)propanehydrazide for treating neurodegenerative disorders.

Environmental Applications

- Biodegradation and Environmental Fate : Research on bisphenol A (BPA), a related compound, by (Chhaya & Gupte, 2013) and others, indicates that propanehydrazide derivatives could be subject to biodegradation and play roles in environmental processes. These insights may extend to 2-(2-fluorophenoxy)propanehydrazide, suggesting its environmental impact and degradation pathways.

属性

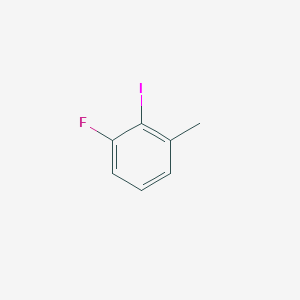

IUPAC Name |

2-(2-fluorophenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPALPYILGLEJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262919 |

Source

|

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)propanehydrazide | |

CAS RN |

727694-67-9 |

Source

|

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727694-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)